3-Fluoro-2-methoxypyridine hydrochloride
Overview
Description
3-Fluoro-2-methoxypyridine hydrochloride (FMH) is a synthetic compound of the pyridine family . It is used in a variety of scientific research applications. The compound is a white crystalline solid.
Molecular Structure Analysis
The molecular formula of this compound is C6H7ClFNO . The InChI representation of the molecule isInChI=1S/C6H6FNO.ClH/c1-9-6-5(7)3-2-4-8-6;/h2-4H,1H3;1H
. Physical and Chemical Properties Analysis
This compound is a white to off-white crystalline powder. It has a molecular weight of 163.58 g/mol . The compound is sparingly soluble in water and ethanol but soluble in acetone and methanol. The melting point of this compound is reported to be between 128-130°C and 217-222 °C.Scientific Research Applications
Synthesis of Pyridine Nucleosides 3-Fluoro-2-methoxypyridine hydrochloride plays a role in the synthesis of pyridine nucleosides related to 5-fluorocytosine. It is used in the dealkylation process to produce 4-amino-5-fluoro-2-pyridone, which is further processed to create various nucleosides like 5-fluoro-3-deazacytidine and 5-fluoro-2′-deoxy-3-deazacytidine. These compounds are significant due to their potential applications in medicinal chemistry and drug development (Nesnow & Heidelberger, 1975).
Development of Fluorinated Heterocyclic Compounds The hydrochloride salt is also involved in the synthesis of fluorinated heterocyclic compounds, such as 4-fluoro-2-pyridone. This process involves the cleavage of 3-fluoro-2-methoxypyridine, indicating its utility in creating structurally diverse heterocyclic compounds for potential applications in drug design and synthesis (Leznoff et al., 1985).
Functionalization in Organic Synthesis Additionally, this compound is used in the synthesis of various fluoropyridines via fluorodenitration reactions. This demonstrates its importance in the functionalization of pyridines, a key process in organic synthesis, particularly for creating compounds with potential pharmacological activity (Kuduk et al., 2005).
Safety and Hazards
The safety data sheet for 3-Fluoro-2-methoxypyridine hydrochloride advises against dust formation and breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn . In case of accidental release, the chemical should be collected and disposed of in suitable and closed containers .
Properties
IUPAC Name |
3-fluoro-2-methoxypyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO.ClH/c1-9-6-5(7)3-2-4-8-6;/h2-4H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZVIKBJRSRRCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675029 | |
Record name | 3-Fluoro-2-methoxypyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150163-74-8 | |
Record name | Pyridine, 3-fluoro-2-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150163-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-2-methoxypyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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